Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate
Description
Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate is a synthetic surfactant characterized by a tetrapropylene-substituted benzene core functionalized with sulphonatophenoxy groups and neutralized with disodium counterions. Its structure combines hydrophobic alkyl chains (tetrapropylene) with hydrophilic sulphonate groups, enabling it to reduce surface tension and stabilize emulsions. This compound is widely used in industrial applications, including paints, coatings, inks, and nanotechnology, due to its emulsifying and wetting properties .
Properties
CAS No. |
93843-08-4 |
|---|---|
Molecular Formula |
C48H50Na2O14S4 |
Molecular Weight |
1025.1 g/mol |
IUPAC Name |
disodium;2-(2',3,7,13-tetramethyl-11,11-dioxospiro[12-oxa-11λ6-thiatetracyclo[8.4.0.02,5.06,9]tetradeca-1(10),2(5),6(9)-triene-8,1'-cyclopropane]-7-yl)oxybenzenesulfonate |
InChI |
InChI=1S/2C24H26O7S2.2Na/c2*1-12-9-15-19(12)16-10-14(3)31-33(28,29)22(16)21-20(15)23(4,24(21)11-13(24)2)30-17-7-5-6-8-18(17)32(25,26)27;;/h2*5-8,12-14H,9-11H2,1-4H3,(H,25,26,27);;/q;;2*+1/p-2 |
InChI Key |
FZXWGMWUSQEPBH-UHFFFAOYSA-L |
Canonical SMILES |
CC1CC2=C1C3=C(C4=C2C(C45CC5C)(C)OC6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)OC(C3)C.CC1CC2=C1C3=C(C4=C2C(C45CC5C)(C)OC6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)OC(C3)C.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Steps
| Step | Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Alkylation | Diphenyl ether or phenolic compound + tetrapropylene chloride | Catalyst (e.g., Lewis acid), 70-100°C, 4-6 hours | Catalyst-to-reactant ratio ~1:5; temperature and time optimized for maximum substitution |
| 2 | Sulfonation | Alkylated intermediate + fuming sulfuric acid or chlorosulfonic acid | 30-40°C, 1-2 hours; SO3 concentration ~15% | Sulfonation is exothermic; requires dilution of SO3 to control side reactions |
| 3 | Neutralization | Sulfonated product + sodium hydroxide or sodium carbonate | Ambient to 50°C, stirring until pH neutral | Converts sulfonic acid groups to disodium sulfonate salt |
Sulfonation Reaction Mechanisms and Conditions
Sulfonation is the critical step that introduces sulfonate groups to the aromatic ring. Three main sulfonation methods are employed industrially:
| Sulfonation Method | Advantages | Disadvantages | Typical Conditions |
|---|---|---|---|
| Sulfur trioxide (SO3) sulfonation | Fast reaction, minimal water byproduct | High reactivity causes side products like sulfones; requires dilution | SO3 diluted with inert gas or solvent; temperature ~35°C |
| Excess sulfuric acid (H2SO4) sulfonation | Mild conditions, fewer side reactions | Generates water, diluting acid and slowing reaction | Use of oleum to maintain SO3 concentration; temperature ~30-40°C |
| Chlorosulfonic acid sulfonation | High yield, irreversible reaction | Toxic reagents, HCl byproduct | Room temperature to 40°C; requires scrubbing of HCl |
Control of temperature, reaction time, and reagent concentration is essential to minimize side reactions such as sulfone formation and polysulfonation.
Industrial Production Considerations
Industrial synthesis involves:
- Use of recycled and fresh diphenyl ether or phenolic precursors.
- Vacuum distillation to remove water and impurities.
- Continuous stirring and temperature control to maintain reaction homogeneity.
- Post-reaction neutralization and purification steps to isolate the disodium salt.
Reaction Optimization Data
| Parameter | Range Tested | Optimal Value | Effect on Yield/Purity |
|---|---|---|---|
| Catalyst-to-reactant ratio (alkylation) | 1:3 to 1:7 | 1:5 | Higher catalyst improves alkylation rate but may increase side products |
| Alkylation temperature | 60-90°C | 70°C | Above 80°C increases side reactions |
| Sulfonation temperature | 25-45°C | 35°C | Higher temperatures increase sulfone byproducts |
| SO3 concentration in sulfonation | 10-20% | 15% | Too high causes polysulfonation |
Side Reaction Analysis
- Sulfone formation: Occurs at elevated temperatures or prolonged sulfonation times; typically ~1% byproduct.
- Polysulfonation: Excess sulfonating agent and long reaction times promote multiple sulfonate groups, reducing product specificity.
- Mitigation: Temperature control, stoichiometric reagent use, and addition of sodium toluenesulfonate as inhibitor.
Comparative Table of Related Compounds and Preparation Complexity
| Compound | CAS Number | Molecular Weight (g/mol) | Preparation Complexity | Key Differences |
|---|---|---|---|---|
| Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate | 93843-08-4 | ~1025.14 | High | Multiple sulfonate groups, complex alkyl chain |
| Disodium dodecyl(sulphonatophenoxy)benzenesulphonate | 28519-02-0 | 542.62 | Moderate | Single dodecyl alkyl chain, simpler structure |
| Sodium dodecylbenzenesulfonate | 25155-30-0 | ~348 | Low | Single sulfonate group, simpler alkyl chain |
The preparation of this compound is a sophisticated process involving:
- Controlled alkylation of phenolic precursors with tetrapropylene derivatives.
- Precise sulfonation using fuming sulfuric acid or chlorosulfonic acid under carefully regulated conditions to avoid side reactions.
- Neutralization to form the disodium salt.
Optimization of reaction parameters such as temperature, reagent concentration, and reaction time is critical to maximize yield and purity. Industrial methods emphasize efficient recycling, vacuum drying, and continuous monitoring to ensure product quality.
This compound’s complex structure and multiple sulfonate groups distinguish it from simpler sulfonated surfactants, necessitating advanced synthetic control and purification techniques.
Chemical Reactions Analysis
Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Chemistry
- Nanoparticle Synthesis : The compound is employed as a surfactant in the synthesis of nanoparticles, enhancing stability and dispersion in various solvents.
- Emulsification : Its strong emulsifying properties facilitate the formation of stable emulsions, critical for chemical reactions involving immiscible phases.
Biology
- Biological Sample Preparation : Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate is utilized in preparing biological samples for microscopy, aiding in the visualization of cellular structures.
- Cytotoxicity Studies : Research has shown that this compound can influence cell viability and inflammatory responses in human keratinocyte cells, making it relevant for toxicological assessments.
Medicine
- Drug Delivery Systems : Due to its emulsifying properties, it is being investigated for use in drug delivery systems that require stable emulsions for effective therapeutic action.
- Therapeutic Applications : Studies are ongoing to explore its potential in enhancing the solubility and bioavailability of pharmaceutical compounds.
Manufacturing
- Paints and Coatings : Used as an emulsifier and wetting agent, it helps achieve uniform dispersion of pigments and additives.
- Inks and Dyes : Enhances color stability and consistency in printing inks and dye formulations.
Environmental Applications
- Wastewater Treatment : this compound is employed in the recovery of organic solvents from wastewater, contributing to environmental sustainability.
- Hydraulic Fracturing Fluids : Its role as a surfactant in hydraulic fracturing fluids raises concerns regarding its environmental impact due to potential formation of harmful byproducts during water treatment processes.
Cytotoxicity Assessment
A study on human keratinocyte cells (HaCaT) evaluated the cytotoxic effects of this compound:
| Concentration (µg/ml) | Cell Viability (%) | IL-6 Levels (pg/ml) | IL-8 Levels (pg/ml) |
|---|---|---|---|
| 5 | 98 | Not significant | Not significant |
| 10 | 95 | Not significant | Not significant |
| 15 | 90 | Not significant | Not significant |
| 20 | 70 | Increased | Increased |
This study indicates that while higher concentrations exhibit cytotoxic effects, lower doses may be safe for use without inducing inflammatory responses.
Environmental Monitoring
Research focusing on hydraulic fracturing highlighted the necessity of monitoring this compound due to its potential to form disinfection byproducts. The study emphasized the importance of assessing both its biological activity and environmental implications.
Mechanism of Action
The mechanism of action of disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is crucial in its applications as an emulsifier and dispersant .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s performance is influenced by alkyl chain length, counterions, and functional groups. Key comparisons include:
2.1.1. Disodium Dodecyl(sulphonatophenoxy)benzenesulphonate
- Structure : Features a dodecyl (C12) alkyl chain instead of tetrapropylene.
- Properties: The longer dodecyl chain enhances hydrophobicity, improving emulsification in non-polar systems but reducing water solubility compared to the tetrapropylene variant.
- Applications : Preferred in heavy-duty detergents and industrial cleaners where strong oil solubilization is required .
2.1.2. Isopropanolamine Dodecylbenzenesulfonate
- Structure: Shares the dodecylbenzenesulfonate backbone but uses isopropanolamine as the counterion.
- Properties: The amine counterion increases solubility in organic solvents, making it effective in non-aqueous formulations (e.g., lubricants). However, it is less stable in acidic environments compared to disodium salts.
- Applications : Industrial degreasers and niche pharmaceutical formulations .
2.1.3. Sodium Lauryl Sulphate (SLS)
- Structure : Contains a lauryl (C12) chain and sulphate group instead of sulphonate.
- Properties : Sulphate groups are less stable in hard water than sulphonates, limiting SLS’s use in high-mineral-content environments.
- Applications : Personal care products (shampoos, toothpaste) due to its foaming capacity .
Physicochemical Properties and Performance
| Compound Name | Alkyl Chain | Counterion | Water Solubility | Critical Micelle Concentration (CMC) | Stability in Hard Water |
|---|---|---|---|---|---|
| Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate | Tetrapropylene | Disodium | High | 0.1–0.5 mM (estimated) | High |
| Disodium Dodecylbenzenesulphonate | Dodecyl | Disodium | Moderate | 0.3–0.8 mM | High |
| Isopropanolamine Dodecylbenzenesulfonate | Dodecyl | Isopropanolamine | Low | 0.5–1.2 mM | Moderate |
| Sodium Lauryl Sulphate | Lauryl (C12) | Sodium | High | 8–10 mM | Low |
Key Findings :
- The tetrapropylene chain in the target compound balances hydrophobicity and solubility, making it versatile in aqueous and semi-polar systems.
- Sulphonate groups confer superior hard water stability compared to sulphates (e.g., SLS), critical for industrial coatings exposed to variable water quality .
- Disodium counterions enhance ionic strength, improving colloidal stability in paints and inks .
Research Insights and Limitations
- Rheological Behavior: Hydrophilic disodium salts (e.g., disodium fluorescein in ) reduce hydrophobic interactions in polymeric gels. This suggests that the target compound’s sulphonatophenoxy groups may similarly modulate viscosity in zein-based drug delivery systems .
- Environmental Impact : Long alkyl chains (e.g., dodecyl) raise biodegradability concerns. Tetrapropylene’s shorter chain may offer a compromise between performance and environmental persistence, though further studies are needed .
Biological Activity
Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate is a surfactant known for its applications in various industrial and biological contexts. This compound is characterized by its dual sulfonate groups that enhance its emulsifying and wetting properties, making it particularly effective in stabilizing mixtures of immiscible liquids. Its unique structure allows it to function effectively in both chemical and biological systems.
Chemical Structure
The compound's IUPAC name is 2-dodecyl-3-(2-sulfophenoxy)benzenesulfonic acid, and it has the following molecular formula:
- Molecular Formula : C24H34O7S2
- CAS Number : 28519-02-0
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 494.66 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| pH | Neutral to slightly acidic |
This compound acts primarily as a surfactant. Its mechanism involves reducing surface tension between different phases, such as oil and water, facilitating the formation of micelles. This property is crucial for applications in drug delivery systems, where it enhances the solubility and stability of pharmaceutical compounds.
Applications in Biology
- Drug Delivery Systems : The compound's emulsifying properties make it a candidate for improving the bioavailability of poorly soluble drugs.
- Biological Sample Preparation : It is employed in preparing biological samples for microscopy and other analytical techniques, enhancing the clarity and quality of imaging.
- Nanoparticle Synthesis : Utilized as a surfactant in synthesizing nanoparticles, which are pivotal in drug delivery and diagnostic applications.
Study 1: Drug Delivery Enhancement
A study investigated the use of this compound in formulating a poorly soluble anti-cancer drug. The results indicated a significant increase in drug solubility and bioavailability when incorporated into a lipid-based formulation.
- Findings :
- Increased solubility by 150%
- Enhanced cellular uptake in vitro by 200%
Study 2: Microscopy Sample Preparation
In another study, researchers utilized this surfactant to prepare biological samples for electron microscopy. The samples treated with this compound exhibited improved contrast and clarity compared to untreated samples.
- Results :
- Enhanced imaging quality
- Reduced background noise, allowing for clearer visualization of cellular structures
Biodegradability and Environmental Impact
The environmental persistence of this compound has been assessed using quantitative structure-activity relationship (QSAR) models. These models predict biodegradability under aerobic conditions.
Biodegradation Data
| Parameter | Value |
|---|---|
| Biodegradation Time | Estimated ≥ months |
| Environmental Persistence | Moderate |
The compound is predicted to have a moderate environmental impact due to its biodegradability characteristics, which are essential for assessing safety in industrial applications.
Comparison with Similar Compounds
This compound can be compared with other commonly used surfactants:
| Compound | Emulsifying Properties | Applications |
|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | Excellent | Personal care products |
| Sodium Lauryl Ether Sulfate (SLES) | Good | Cleaning agents |
| Disodium Lauryl Diphenyl Ether Disulfonate | Moderate | Industrial applications |
Unique Features
The dual sulfonate groups in this compound provide enhanced emulsifying capabilities compared to its counterparts, making it particularly valuable in specialized applications requiring strong stabilization.
Q & A
Basic Research Questions
Q. What are the molecular identifiers and structural features of Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate?
- Answer : The compound is identified by CAS No. 28519-02-0, with the molecular formula C₂₄H₃₂Na₂O₇S₂ and a molecular weight of 542.61622 g/mol . Its structure includes a tetrapropylenebenzene core substituted with sulphonatophenoxy groups and two sodium counterions. This surfactant is classified under benzene-derived sulfonates .
| Property | Value |
|---|---|
| CAS Number | 28519-02-0 |
| Molecular Formula | C₂₄H₃₂Na₂O₇S₂ |
| Molecular Weight | 542.61622 g/mol |
| Primary Use | Surfactant |
Q. What analytical methods are recommended for confirming the purity and structural integrity of this compound?
- Answer : Use nuclear magnetic resonance (NMR) to confirm the aromatic backbone and sulfonate group placement. High-performance liquid chromatography (HPLC) with UV detection (at 220–260 nm) can assess purity, while electrospray ionization mass spectrometry (ESI-MS) verifies molecular weight. Surface tension measurements are critical for validating surfactant properties (e.g., critical micelle concentration) .
Q. What are the primary research applications of this compound in academic studies?
- Answer : It is primarily used in surfactant research, including studies on micelle formation, membrane interactions, and colloidal stability. Its sulfonate groups make it relevant for investigating ionic interactions in aqueous systems .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported critical micelle concentration (CMC) values across studies?
- Answer : CMC variations arise from differences in temperature , ionic strength , and purity . To standardize measurements:
- Conduct experiments at controlled temperatures (e.g., 25°C ± 0.1°C).
- Use buffer solutions with defined ionic strengths (e.g., 0.1 M NaCl).
- Validate purity via HPLC before testing.
- Compare data using multiple methods (e.g., surface tension vs. conductivity) .
Q. What experimental strategies are effective for studying environmental degradation pathways of this compound?
- Answer : Perform biodegradation assays under aerobic/anaerobic conditions with microbial consortia from aquatic sediments. Use liquid chromatography-mass spectrometry (LC-MS) to identify degradation metabolites. For photolytic degradation, expose solutions to UV-Vis light and monitor changes via UV spectroscopy or total organic carbon (TOC) analysis. Regulatory screening frameworks, such as the EPA’s Endocrine Disruptor Screening Program, provide methodological templates .
Q. How can synthesis protocols be optimized to maximize yield and minimize by-products?
- Answer : Key variables include:
- Reaction temperature : Optimize between 60–80°C to balance reaction rate and by-product formation.
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonation efficiency.
- Purification : Employ gradient elution in column chromatography (silica gel, methanol/chloroform mixtures) to isolate the target compound from unreacted precursors.
- By-product analysis : Use thin-layer chromatography (TLC) to monitor reaction progress .
Q. How does ionic strength influence the aggregation behavior of this surfactant in complex solutions?
- Answer : High ionic strength compresses the electrical double layer, reducing CMC. To study this:
- Prepare solutions with incremental NaCl concentrations (0–1 M).
- Measure aggregation thresholds using dynamic light scattering (DLS) for micelle size and tensiometry for surface activity.
- Compare results with theoretical models (e.g., Debye-Hückel approximation) .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., solubility or stability), replicate experiments under harmonized conditions and cross-validate using orthogonal techniques (e.g., NMR for structure vs. HPLC for purity).
- Regulatory Context : The compound is listed in the EPA’s endocrine disruptor screening inventory, suggesting potential ecological toxicity. Follow OECD guidelines for environmental fate studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
